2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid
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Overview
Description
2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and a benzoyl group with a methylsulfinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This is often done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the benzoyl group: This step involves acylation reactions, typically using benzoyl chloride in the presence of a base like pyridine.
Addition of the methylsulfinylmethyl group: This can be introduced through nucleophilic substitution reactions using methylsulfinylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the methylsulfinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-Methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-methyl-5-[[methyl-[3-(methylsulfinylmethyl)benzoyl]amino]methyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-15(17(20)21)8-14(23-11)9-18(2)16(19)13-6-4-5-12(7-13)10-24(3)22/h4-8H,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPQAYBRCMKHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C)C(=O)C2=CC=CC(=C2)CS(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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